5-Hydantoinacetic acid
Description
Contextualizing Hydantoin (B18101) Derivatives in Contemporary Chemical and Biological Sciences
Hydantoins, chemically known as imidazolidine-2,4-diones, represent a pivotal class of heterocyclic compounds that have garnered significant attention in both chemical and biological sciences. wisdomlib.org This five-membered ring structure, containing two nitrogen atoms and two carbonyl groups, serves as a versatile scaffold in medicinal chemistry and drug development. wisdomlib.orgcymitquimica.com For over seven decades, hydantoin derivatives have been fundamental in pharmacology, with prominent examples like Phenytoin and Mephenytoin being used as antiepileptic drugs. wisdomlib.org
The significance of the hydantoin core extends far beyond the treatment of epilepsy. Researchers have successfully harnessed its structural flexibility to develop compounds with a wide array of biological activities, including antiarrhythmic, antimicrobial, antifungal, and anticancer properties. wisdomlib.org This structural versatility allows for diverse substituents to be introduced at various positions on the hydantoin ring, making them valuable frameworks for creating novel therapeutic agents. wisdomlib.org Their role in the purine (B94841) catabolic pathway further underscores their biological relevance. wisdomlib.org The continuous exploration of hydantoin derivatives highlights their enduring importance and potential for addressing complex medical challenges. wisdomlib.org
Research Trajectories and Scholarly Significance of 5-Hydantoinacetic Acid
Within the broad family of hydantoins, this compound has emerged as a compound of specific scholarly interest due to its unique structural features and reactivity. It is an organic compound characterized by a hydantoin ring substituted with an acetic acid group at the fifth carbon. cymitquimica.com This dual functionality, possessing both a carboxylic acid group and the hydantoin moiety, makes it a valuable and versatile building block in organic synthesis. cymitquimica.com
Current research trajectories for this compound are diverse and span multiple scientific disciplines:
Synthetic Chemistry: A primary area of research focuses on utilizing this compound as a key reactant for synthesizing more complex molecules. sigmaaldrich.comcookechem.com It is frequently employed in the creation of novel compounds with potential therapeutic applications, including nonfolate antiparasitic agents, 2,4-azolidinedione-acetic acid derivatives with anticancer properties, and various anti-inflammatory and analgesic drugs. sigmaaldrich.comcookechem.comchemicalbook.com Its structure is also integral to the synthesis of specific amides and metalloproteinase inhibitors. sigmaaldrich.comgoogle.com
Materials Science: A significant research avenue involves the chemical modification of polymers with this compound to create advanced functional materials. researchgate.net Specifically, it has been used to functionalize chitosan (B1678972), a natural biopolymer, to produce biocidal N-halamine materials. researchgate.netresearchgate.netsemanticscholar.orgmdpi.com These materials exhibit potent antimicrobial activity against bacteria like E. coli and S. aureus, offering potential applications in creating sterile surfaces and protective materials. researchgate.netmdpi.com
Enzymology and Biochemistry: The compound is a subject of investigation in enzyme inhibition and interaction studies. Research has shown that this compound can act as a substrate for certain bacterial enzymes like hydantoinase but as a competitive inhibitor for fish-derived imidase. nycu.edu.tw It has also been studied for its ability to slightly inhibit dihydropyrimidinase, an enzyme in the cyclic amidohydrolase family. plos.orgscispace.com These studies are crucial for understanding enzyme mechanisms and designing targeted inhibitors.
Physicochemical Characterization: Detailed structural and thermal analyses of this compound have been conducted to understand its fundamental properties. uc.pt These studies, using techniques like infrared spectroscopy and quantum chemical calculations, have elucidated its molecular structure and investigated its polymorphism—the ability to exist in multiple crystalline forms. uc.pt
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is driven by several well-defined objectives aimed at leveraging its chemical properties for scientific and technological advancement. The scope of this research is highly focused and refrains from clinical or administrative applications.
The primary objectives include:
Synthesis of Novel Bioactive Compounds: The core goal is to use this compound as a precursor to develop new molecules with specific biological functions. This includes the targeted synthesis of potential anticancer, antiparasitic, and anti-inflammatory agents. sigmaaldrich.comcookechem.com A notable example is the synthesis of 2,5-dioxoimidazolidin-4-yl acetamides as potential inhibitors of metalloproteinases like MMP12, which are implicated in various diseases. google.com
Development of Advanced Antimicrobial Materials: Research aims to create new materials with renewable biocidal properties. The objective is to chemically graft this compound onto polymer backbones, such as chitosan, and subsequently chlorinate the hydantoin ring to form stable N-halamine structures that can effectively kill pathogens. researchgate.netsemanticscholar.orgmdpi.com
Elucidation of Enzyme-Ligand Interactions: A key objective is to understand how this compound interacts with the active sites of various enzymes. nycu.edu.tw By studying whether it acts as a substrate or an inhibitor for enzymes like hydantoinase, imidase, and dihydropyrimidinase, researchers aim to clarify catalytic mechanisms and guide the design of specific enzyme modulators. nycu.edu.twplos.org
Characterization of Fundamental Properties: The academic inquiry seeks to build a comprehensive understanding of the molecule's physicochemical characteristics. This involves detailed spectroscopic and thermal analysis to define its molecular geometry, electronic structure, and polymorphic behavior, providing essential data for all other areas of its application. uc.pt
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5427-26-9 | cymitquimica.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₅H₆N₂O₄ | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 158.11 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | White to off-white crystalline powder | cymitquimica.comcookechem.com |
| Melting Point | 214-215 °C (decomposes) | sigmaaldrich.comcookechem.comchemicalbook.com |
| Water Solubility | 11.15 g/L | cookechem.comchemicalbook.com |
| Synonyms | (2,5-Dioxoimidazolidin-4-yl)acetic acid, 5-(Carboxymethyl)hydantoin | cymitquimica.comsigmaaldrich.com |
Table 2: Summary of Research Findings and Applications
| Research Area | Key Findings | Application/Significance | Source(s) |
| Synthetic Chemistry | Serves as a reactant for creating amides, antiparasitic, and anticancer agents. | Versatile building block for medicinal chemistry and drug discovery. | sigmaaldrich.comcookechem.comchemicalbook.com |
| Materials Science | Can be grafted onto chitosan to form N-halamine polymers after chlorination. | Development of renewable, biocidal materials with antibacterial properties. | researchgate.netsemanticscholar.orgmdpi.com |
| Enzymology | Acts as a substrate for bacterial hydantoinase and a competitive inhibitor for fish imidase. | Tool for studying enzyme mechanisms and designing specific inhibitors. | nycu.edu.twplos.org |
| Physicochemical Analysis | Exhibits polymorphism; detailed structural data available via spectroscopy. | Fundamental understanding of its solid-state properties and molecular structure. | uc.pt |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLZADYSWBCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875595 | |
| Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |
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Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-26-9 | |
| Record name | 5-Hydantoinacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427269 | |
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| Record name | 5-Hydantoinacetic acid | |
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| Record name | 5-Hydantoinacetic acid | |
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| Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |
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| Record name | 2,5-dioxo-1,3-diazolidin-4-ylacetic acid | |
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Synthetic Methodologies and Chemical Transformations of 5 Hydantoinacetic Acid
Established Synthetic Pathways for 5-Hydantoinacetic Acid
The formation of the this compound structure is primarily achieved through cyclization reactions, which can be initiated under various conditions. These methods form the bedrock of its synthesis, providing reliable access to the core molecule.
Intramolecular Cyclization Approaches
A prominent and efficient method for synthesizing this compound involves the intramolecular cyclization of a suitable acyclic precursor, most notably derived from L-aspartic acid. This approach leverages the inherent reactivity of the amino acid structure to construct the hydantoin (B18101) ring.
In a typical procedure, L-aspartic acid is dissolved in water and the solution is acidified. It is then treated with a cyanate (B1221674) source, such as potassium cyanate. This initial step results in the formation of an N-carbamoyl aspartic acid intermediate. Subsequent acid-induced intramolecular cyclization leads to the formation of the stable five-membered hydantoin ring, yielding this compound. redalyc.orgbeilstein-journals.org
Modern advancements have streamlined this process. A notable development is the use of microwave-assisted synthesis, which allows for a one-pot, two-step reaction sequence. In this method, the amino acid is first subjected to N-carbamylation with potassium cyanate in water under microwave irradiation. Following this, the addition of a strong acid, like concentrated hydrochloric acid, and further microwave irradiation for a short duration triggers the cyclization, affording the final hydantoin product in high yield. beilstein-journals.org This sustainable approach is rapid, scalable, and often avoids the need for column chromatography purification. beilstein-journals.org
The general scheme for this acid-induced cyclization is presented below:
Scheme 1: Acid-Induced Intramolecular Cyclization
Alkaline Rearrangement Reactions Involving Hydantoin Precursors
Alkaline conditions can also facilitate the formation of this compound through rearrangement and cyclization mechanisms. One key pathway involves the cyclization of ureido acids. Specifically, N-carbamoylaspartic acid, the same intermediate formed in the acid-catalyzed route, can undergo cyclization in the presence of a base to yield this compound. globalauthorid.comresearchgate.net
A related and illustrative example is the alkaline rearrangement of N(1)-alkyl-substituted dihydroorotic acids. In the presence of a base like potassium hydroxide (B78521), these six-membered dihydrouracil (B119008) derivatives undergo hydrolysis to form N-(N-alkylcarbamoyl)aspartic acids. These intermediates are then in equilibrium with, or irreversibly cyclize to, the corresponding N-alkyl-5-hydantoinacetic acids. researchgate.net The stability of the resulting five-membered hydantoin ring often drives the reaction forward. researchgate.net While this specific example yields N-substituted derivatives, the underlying principle of base-mediated cyclization of the N-carbamoylaspartic acid backbone is a valid pathway to the parent this compound.
Advanced Synthetic Strategies Utilizing this compound as a Building Block
The carboxylic acid moiety of this compound provides a versatile handle for its incorporation into more complex molecular architectures, including polymers and novel bioactive compounds.
Conjugation via Dicyclohexylcarbodiimide (DCC) Coupling
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates the formation of amide bonds by activating the carboxylic acid group of this compound. This method is particularly effective for conjugating the hydantoin moiety to amine-containing molecules. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophilic amine. datapdf.com
The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of amines can lead to the formation of an unreactive carboxylate salt. chemicalbook.com DCC-mediated coupling circumvents this issue by converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by the amine. chemicalbook.com To enhance the efficiency of the coupling and minimize side reactions, additives like N-hydroxysuccinimide (NHS) are often employed.
A representative protocol involves dissolving this compound in a suitable solvent, followed by the addition of NHS and DCC. This mixture is stirred to allow for the formation of the activated NHS ester. Subsequently, the amine-containing substrate is added, and the reaction proceeds to form the desired amide conjugate. Current time information in Bangalore, IN. The primary byproduct of this reaction, N,N'-dicyclohexylurea (DCU), is typically insoluble in most common reaction solvents and can be easily removed by filtration. datapdf.com
Amide Bond Formation in Polymer Functionalization
The principles of amide bond formation are extensively applied to modify the properties of polymers. This compound can be grafted onto polymer backbones containing primary amine groups, thereby imparting the unique chemical characteristics of the hydantoin ring to the bulk material.
A prime example of this strategy is the functionalization of chitosan (B1678972), a biopolymer with abundant free amine groups. In a one-pot synthesis, this compound is introduced into chitosan chains via an amide linkage. Current time information in Bangalore, IN. The reaction is typically carried out in a slightly acidic aqueous medium to ensure the solubility of the chitosan. DCC, often in conjunction with NHS, is used as the coupling agent to facilitate the direct condensation between the carboxylic acid of the hydantoin derivative and the amine groups of the chitosan. Current time information in Bangalore, IN. This process occurs under mild conditions, usually at room temperature. Current time information in Bangalore, IN. The resulting hydantoin-containing chitosan exhibits modified properties, such as increased hydrophilicity. Current time information in Bangalore, IN.
Table 1: Reaction Conditions for Chitosan Functionalization
| Parameter | Condition | Reference |
|---|---|---|
| Polymer | Chitosan | Current time information in Bangalore, IN. |
| Functionalizing Agent | This compound | Current time information in Bangalore, IN. |
| Coupling System | DCC / NHS | Current time information in Bangalore, IN. |
| Solvent | 0.1 M Acetic Acid / Ethanol | Current time information in Bangalore, IN. |
| Temperature | 25 °C | Current time information in Bangalore, IN. |
Derivatization for Novel Chemical Entities
This compound serves as a valuable starting material, or reactant, for the synthesis of novel chemical entities with potential therapeutic applications. chemicalbook.com Its structure is a template that can be chemically modified to create libraries of compounds for biological screening. The carboxylic acid group is the most common site for derivatization, typically through the formation of amides or esters.
Research has shown that derivatives of this compound are investigated as:
Antiparasitic agents: By modifying the core structure, compounds have been developed that act as inhibitors of enzymes like pteridine (B1203161) reductase, which is crucial for certain parasites. chemicalbook.com
Anticancer agents: Derivatives such as 2,4-azolidinedione-acetic acids have been synthesized and evaluated for their potential as anticancer drugs. chemicalbook.com
Anti-inflammatory and analgesic drugs: The hydantoin scaffold is present in various known drugs, and new derivatives of this compound are explored for their potential to treat inflammation and pain. chemicalbook.comkoreascience.kr
The synthesis of these derivatives often involves standard amide coupling reactions, where this compound is reacted with a diverse range of amines to produce a corresponding library of amides. chemicalbook.com
Synthesis of Nonfolate Antiparasitic Agents
This compound is identified as a reactant in the synthesis of nonfolate compounds designed to act as antiparasitic agents by inhibiting the enzyme pteridine reductase (PTR1). chemicalbook.comchemicalbook.comchemdad.com PTR1 is a crucial enzyme for parasitic protozoa like Leishmania and Trypanosoma, which are responsible for diseases such as leishmaniasis and Chagas disease. nih.govnih.gov These parasites cannot synthesize folates and pterins de novo and rely on the salvage pathway, where PTR1 plays a vital role. nih.gov The inhibition of PTR1 provides a metabolic bypass to antifolate drugs that target dihydrofolate reductase (DHFR), making dual inhibition of both enzymes a promising strategy for developing new antiparasitic therapies. nih.govnih.govchemrxiv.org While this compound is a cited precursor, the specific synthetic transformations to yield potent PTR1 inhibitors are part of ongoing drug discovery efforts aimed at creating selective antifolates. chemdad.comnih.gov
Synthesis of 2,4-Azolidinedione-acetic Acid Derivatives for Anticancer Research
The scaffold of this compound is utilized in the synthesis of 2,4-azolidinedione-acetic acid derivatives for anticancer research. chemicalbook.comchemicalbook.com A study describes the synthesis of a series of 2,4-thia(imida)zolidinedione-3- and 5-acetic acid amides, which were evaluated for their anticancer activity. cookechem.com The general synthetic approach involves modifying the this compound core to produce various amides. cookechem.comlookchem.com
The anticancer activity of these synthesized derivatives was tested in vitro by the National Cancer Institute (NCI). cookechem.com The results highlighted a clear structure-activity relationship, with one compound, in particular, demonstrating significant potency and selectivity against several leukemia cell lines. cookechem.com
| Compound ID | Chemical Name | Target Cell Lines | Activity (logGI₅₀) |
| Ic | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia CCRF-CEM | -6.06 |
| Leukemia HL-60(TB) | -6.53 | ||
| Leukemia MOLT-4 | -6.52 | ||
| Leukemia SR | -6.51 |
This table presents the noteworthy anticancer activity of a specific 2,4-azolidinedione-acetic acid derivative synthesized from a hydantoin-based precursor. Data sourced from the European Journal of Medicinal Chemistry. cookechem.com
Synthesis of Anti-inflammatory and Analgesic Compounds
This compound and its derivatives are precursors in the development of compounds with potential anti-inflammatory and analgesic properties. chemicalbook.comchemicalbook.comchemdad.com Research has indicated that 3-hydantoinacetic acid derivatives are expected to exhibit these therapeutic effects. researchgate.net The core structure of (2,5-Dioxoimidazolidin-4-yl) acetamide (B32628) is associated with non-central analgesic and anti-inflammatory activity. google.com
The general strategy involves modifying the carboxylic acid moiety or the hydantoin ring to create novel structures. For instance, the reaction of hydantoins with ethyl chloroacetate (B1199739) followed by hydrolysis can yield hydantoin-3-acetic acid derivatives. researchgate.net While many novel anti-inflammatory and analgesic agents are being developed, the use of the this compound scaffold is a recognized approach for generating new chemical entities in this therapeutic area. google.comnih.gov
Amide Synthesis via Polystyrene-Supported Resins
This compound serves as a starting material for amide synthesis using solid-phase techniques, particularly with polystyrene-supported resins. chemicalbook.comchemdad.com This method is a cornerstone of modern peptide synthesis and medicinal chemistry. The process typically involves a polystyrene resin functionalized with a linker, such as the Rink Amide linker, which has an amino group. researchgate.net
The synthesis proceeds as follows:
The carboxylic acid group of this compound is "activated," often using coupling agents like N-Hydroxybenzotriazole (HOBt). The use of a polystyrene-supported HOBt resin is specifically noted for this application. chemicalbook.comchemdad.com
The activated acid is then reacted with the amino group on the polystyrene resin, forming a stable amide bond and anchoring the hydantoin moiety to the solid support. researchgate.net
Further chemical modifications can be performed on the hydantoin ring.
Finally, the amide product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final compound in solution. researchgate.net
This solid-phase approach offers significant advantages, including simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. researchgate.net
Mechanistic Studies of this compound Reactions
The chemical behavior of this compound and related structures has been the subject of detailed mechanistic investigations, providing insight into their stability, reactivity, and the influence of substituents on reaction pathways.
Cyclization Mechanisms in the Presence of N-Alkyl Substituents
The key mechanistic steps are:
Hydrolysis: The six-membered dihydroorotic acid ring opens to form the linear N-(N-alkylcarbamoyl)aspartic acid.
Cyclization: This linear intermediate then cyclizes to form the five-membered hydantoinacetic acid ring.
Studies have shown that the size of the N-alkyl substituent significantly impacts this cyclization. The presence of bulkier alkyl groups on the nitrogen atom favors the formation of the five-membered hydantoin ring over the six-membered dihydroorotic ring. This is because the substituents decrease the internal bond angle, which provides a stereoelectronic advantage for the formation of the sterically more constrained five-membered ring.
The equilibrium between the N-carbamoylaspartic acid intermediate (2) and the final hydantoinacetic acid (3) is strongly influenced by the N-alkyl group:
The unsubstituted version (R=H) is stable and does not cyclize.
N-methyl and N-ethyl derivatives exist in equilibrium with the cyclized hydantoinacetic acid.
N-isopropyl and N-cyclohexyl derivatives cyclize essentially irreversibly.
| N-Alkyl Substituent | Reaction Outcome in 1 M KOH |
| Hydrogen | Stable as N-carbamoylaspartic acid |
| Methyl, Ethyl | Reversible equilibrium with hydantoinacetic acid |
| Isopropyl, Cyclohexyl | Irreversible cyclization to hydantoinacetic acid |
This table summarizes the effect of N-alkyl substituents on the cyclization of N-carbamoylaspartic acids to hydantoinacetic acids. Data sourced from Organic & Biomolecular Chemistry. researchgate.netgoogle.comgoogleapis.com
Hydrolytic Stability and Rearrangement Kinetics
The hydrolytic stability and rearrangement kinetics of these compounds have been quantified through detailed studies. The rearrangement of N-alkyl substituted dihydroorotic acids to hydantoinacetic acids in base proceeds via the N-(N-alkylcarbamoyl)aspartic acid intermediate. The rates of both the initial hydrolysis and the subsequent cyclization are dependent on the nature of the N-alkyl group and the pH of the solution.
For example, the cyclization of the N-ethyl derivative was found to be first-order in hydroxide ion concentration. The rate constants for the hydrolysis of hydantoinacetic acids back to the linear intermediates can be determined from the observed equilibrium constants and the forward reaction rates. A significant finding is the dramatic increase in the equilibrium constant for cyclization when a hydrogen atom on the nitrogen is replaced by a methyl group, which increases the constant (K) by a factor of 600. This highlights a powerful substituent effect on the thermodynamic stability of the cyclized product. In acidic conditions, the kinetic regioselectivity for the cyclization of N-carbamoylaspartic acid favors the formation of hydantoinacetic acid over dihydroorotic acid by a ratio of 10:1. researchgate.netgoogle.comgoogleapis.com
Structural Characterization and Theoretical Investigations of 5 Hydantoinacetic Acid
Advanced Spectroscopic Analyses
A suite of advanced spectroscopic techniques has been utilized to probe the intricate structural details of 5-Hydantoinacetic acid.
Matrix Isolation Infrared (IR) Spectroscopy
Matrix isolation infrared (MI-IR) spectroscopy has been a crucial technique for studying the intrinsic properties of individual this compound molecules, free from intermolecular interactions present in the condensed phase. nih.gov In these experiments, molecules are trapped in an inert, cryogenic matrix, typically argon at around 10 K. uc.ptresearchgate.net This method allows for the detailed characterization of different molecular conformers. For this compound, the most stable conformer, designated cis-I, was successfully trapped from the gas phase and its infrared spectrum was comprehensively recorded and assigned. researchgate.net The analysis of the frequencies of carbonyl and amine fragment bands, when compared to other simple hydantoins, provides insight into the effects of the acetic acid substituent on the hydantoin (B18101) ring's electronic structure. researchgate.net
Table 1: Selected Matrix Isolation IR Vibrational Frequencies for this compound (cis-I Conformer in Argon Matrix) Note: Exact frequencies are dependent on the specific study and are presented here as characteristic ranges for key functional groups.
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 - 3500 |
| C=O (Carboxylic Acid) | Stretching | ~1750 - 1780 |
| C=O (Hydantoin Ring) | Stretching | ~1700 - 1740 |
| C-N | Stretching | ~1400 - 1450 |
Raman Spectroscopy
Raman spectroscopy has been employed to investigate the vibrational modes of this compound in the solid state, including its various polymorphs and salts. uc.ptresearchgate.net Studies on the sodium salt of this compound, Na(C₅H₅N₂O₄)₂, revealed significant structural differences compared to the neat compound. uc.ptiku.edu.tr The Raman spectrum of the salt was interpreted with the aid of Density Functional Theory (DFT) calculations, comparing it to the spectrum of the most stable crystalline polymorph of the pure acid. uc.pt This comparative analysis showed that the conformation of the this compound molecule within the salt's crystal structure is a higher energy conformer, not the most stable one found in the isolated state, highlighting the strong influence of intermolecular interactions and crystal packing forces. uc.ptiku.edu.tr Raman spectroscopy has also been instrumental in identifying and characterizing at least five different polymorphs of the neat compound. researchgate.net
Table 2: Comparison of Selected Raman Bands (cm⁻¹) for Neat this compound (Polymorph I) and its Sodium Salt
| Vibrational Assignment | Neat 5-HAA (Polymorph I) Frequency (cm⁻¹) | Na(5-HAA)₂ Salt Frequency (cm⁻¹) | Key Observation |
|---|---|---|---|
| C=O Stretching (Carbonyls) | ~1700 - 1780 | Shifted due to coordination with Na⁺ | Indicates interaction of carbonyl oxygens with the sodium ion. uc.pt |
| Hydantoin Ring Deformation | Varies | Varies | Differences reflect the distinct molecular conformations in the two crystal structures. uc.pt |
| N-H Stretching | ~3100 - 3300 | Broadened and shifted | Changes in hydrogen bonding network upon salt formation. uc.pt |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. rsc.orgoxinst.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and chemical environment of atoms within a molecule. oxinst.comlibretexts.org For this compound, NMR spectroscopy provides the means to confirm the presence of the hydantoin ring and the acetic acid side chain. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the side-chain methylene (B1212753) group, the C5 methine proton, and the N-H protons of the hydantoin ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbons, the C5 carbon, and the carbons of the acetic acid moiety. researchgate.net While detailed spectral assignments for this compound are reported in specialized chemical databases chemicalbook.com, the general application of the technique allows for unambiguous structural verification by mapping the proton and carbon frameworks. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling
Theoretical calculations are indispensable for complementing experimental data, providing insights into molecular structures, energies, and properties that are difficult or impossible to measure directly.
Quantum Chemical Calculations (e.g., DFT B3LYP/6-311++G(d,p)) for Ground State Structures
Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, have been extensively applied to investigate the conformational space and electronic structure of this compound. uc.ptresearchgate.netuc.pt These theoretical studies have identified a total of 13 conformers on the potential energy surface of the molecule. researchgate.net The calculations determined that the ground state structures possess C1 symmetry. uc.pt The most stable conformer in the gas phase is a cis form, which was the same conformer experimentally isolated and studied using matrix isolation IR spectroscopy. researchgate.net These computational models are also used to calculate theoretical vibrational frequencies, which are then used to aid in the assignment of experimental IR and Raman spectra. uc.pt The analysis of natural bond orbitals (NBO) based on these calculations reveals details about the electronic structure, such as the delocalization of the π-electron system and the nature of orbital interactions that stabilize the molecule. researchgate.netresearchgate.net
Table 3: Summary of Theoretical Investigation of this compound
| Computational Method | Key Findings | Reference |
|---|---|---|
| DFT B3LYP/6-311++G(d,p) | Located 13 distinct conformers on the potential energy surface. | researchgate.net |
| DFT B3LYP/6-311++G(d,p) | Identified the minimum energy structures as having C1 symmetry. | uc.pt |
| DFT B3LYP/6-311++G(d,p) | Confirmed the most stable gas-phase conformer is 'cis-I'. | researchgate.net |
| DFT Calculations | Used to simulate Raman spectra to aid in the interpretation of experimental data for the neat compound and its sodium salt. | uc.pt |
Natural Bond Orbital (NBO) Analysis of Electronic Structure
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by translating complex wave functions into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis provides insights into electron density distribution, atomic charges, and the nature of intra- and intermolecular interactions.
In a study of this compound (also referred to as 5AAH), quantum chemical calculations were performed at the DFT(B3LYP)/6-311++G(d,p) level of theory. nih.gov The electronic structure of the most stable conformer, cis-I, was analyzed using the NBO method. nih.govresearchgate.net This analysis helps in understanding the σ and π electronic systems of the molecule. uc.pt The NBO approach elucidates the main characteristics of these electronic systems, providing a detailed picture of the electron density shifts and charge transfer mechanisms within the molecule. uc.ptresearchgate.net
The analysis involves examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the energetic importance of these interactions estimated by second-order perturbation theory. uni-muenchen.de This provides quantitative information about the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity. For instance, the delocalization of the nitrogen lone pair into vicinal antibonds can be quantified. wisc.edu
The NBO analysis for a conformer of (5-chloro-quinolin-8-yloxy) acetic acid, a related heterocyclic compound, revealed details about the nature of the different rings and bonds within the structure. scirp.org Such analyses typically show a single dominant Lewis structure with characteristic bonds and lone pairs, which aligns with conventional chemical understanding. faccts.de
Key Findings from NBO Analysis of this compound's Most Stable Conformer (cis-I):
The analysis provides a detailed description of the σ and π electronic systems. uc.pt
It helps in understanding the electronic delocalization and intramolecular interactions. nih.govresearchgate.net
The results are based on quantum chemical calculations at the DFT(B3LYP)/6-311++G(d,p) level of theory. nih.gov
| Feature | Description | Source |
| Methodology | Natural Bond Orbital (NBO) analysis based on DFT(B3LYP)/6-311++G(d,p) calculations. | nih.gov |
| Analyzed Conformer | The most stable conformer, designated as cis-I. | nih.govresearchgate.net |
| Focus of Analysis | Elucidation of the main characteristics of the σ and π electronic systems. | uc.pt |
| Key Insights | Understanding of electronic delocalization and intramolecular charge transfer. | uc.ptresearchgate.net |
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of enzyme-ligand interactions and for designing new therapeutic agents. nih.gov
In the context of this compound, molecular docking studies have been employed to investigate its interaction with various enzymes. One such study focused on the interaction of this compound with fish imidase. nycu.edu.tw The docking results showed that this compound can enter the active site of the enzyme. nycu.edu.tw However, its orientation differs from that observed in hydantoinase. nycu.edu.tw Specifically, in fish imidase, which has only one zinc ion in the α-site, this compound tends to occupy the open β-site and forms weak hydrogen bonds with the free residues K154, H187, and H243. nycu.edu.tw This interaction profile leads to competitive inhibition of the fish imidase, whereas it acts as a substrate for bacterial hydantoinase. nycu.edu.tw
Another study investigated the interactions of 5-benzyl hydantoin and 5-indolylmethylhydantoin (B216825) with a modeled D-hydantoinase from Geobacillus stearothermophilus. researchgate.net This type of analysis helps to identify key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. researchgate.netnih.gov Docking studies can reveal hydrophobic and aromatic interactions that drive the formation of the ligand-receptor complex. researchgate.net The stability of these docked complexes can be further evaluated using molecular dynamics (MD) simulations. f1000research.comtjpr.org
Molecular docking simulations typically involve preparing the protein structure by removing water molecules and heteroatoms, assigning charges to the ligand and protein, and defining a grid box that encompasses the active site. f1000research.com The binding affinity is often reported as a docking score or binding energy, with more negative values indicating stronger binding. tjpr.orgplos.org
Summary of this compound Docking with Fish Imidase:
Enzyme: Fish Imidase
Binding: Enters the active site.
Orientation: Tends to the open β-site.
Interactions: Forms weak hydrogen bonds with residues K154, H187, and H243.
Outcome: Competitive inhibitor of fish imidase.
| Parameter | Finding | Source |
| Enzyme Studied | Fish imidase | nycu.edu.tw |
| Ligand | This compound | nycu.edu.tw |
| Binding Location | Active site, specifically the open β-site | nycu.edu.tw |
| Key Interacting Residues | K154, H187, H243 | nycu.edu.tw |
| Interaction Type | Weak hydrogen bonds | nycu.edu.tw |
| Functional Consequence | Competitive inhibition | nycu.edu.tw |
Homology Modeling for Enzyme Active Site Prediction
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to one or more known protein structures (templates). researchgate.net This technique is particularly useful when the crystal structure of the target protein is not available.
A study involving fish imidase utilized homology modeling to understand the differences in metal content and their role in the catalytic mechanism across different species. nycu.edu.tw After obtaining the nucleotide sequence of the fish imidase, its structure was modeled. nycu.edu.tw This model was then used for molecular docking studies with this compound. nycu.edu.tw The predicted active site from the homology model revealed that fish imidase possesses only a single zinc atom in the α-site, leaving the β-site open. nycu.edu.tw This structural feature was used to explain why this compound acts as a competitive inhibitor for fish imidase, as it binds to the open β-site, forming hydrogen bonds with specific residues. nycu.edu.tw
The process of homology modeling generally involves several steps: template identification, sequence alignment, model building (including backbone generation and loop modeling), and model refinement and validation. researchgate.net The accuracy of the resulting model is highly dependent on the sequence identity between the target and template proteins.
In another example, homology modeling of a 3β-hydroxysteroid-dehydrogenase/C4-decarboxylase was used to identify key catalytic amino acids in its active site. nih.gov Docking of the substrate into the modeled active site helped to elucidate the roles of specific residues in substrate binding and the catalytic reaction. nih.gov Similarly, homology models of dihydropyrimidinase have been used to study its active site and interaction with inhibitors. plos.org
Application of Homology Modeling to Fish Imidase:
A 3D model of fish imidase was generated based on its amino acid sequence. nycu.edu.tw
The model predicted a single zinc ion in the α-site of the active site. nycu.edu.tw
This structural insight helped to rationalize the results of molecular docking and enzymatic assays, which showed that this compound is a competitive inhibitor. nycu.edu.tw
| Step | Description | Source |
| Target Protein | Fish Imidase | nycu.edu.tw |
| Method | Homology Modeling | nycu.edu.tw |
| Key Structural Finding | Presence of a single zinc ion in the α-site, leaving the β-site open. | nycu.edu.tw |
| Application of Model | Used for molecular docking simulations with this compound. | nycu.edu.tw |
| Resulting Hypothesis | The open β-site allows for binding of this compound in an inhibitory conformation. | nycu.edu.tw |
Conformational Analysis and Intermolecular Interactions
X-Ray Crystallography for Conformational Preferences
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about the conformation of molecules in the solid state.
The crystal structure of solvent-free this compound (C₅H₆N₂O₄) has been determined to examine its conformational preferences. nih.gov The analysis revealed that the acid functional group is located perpendicular to the hydantoin ring. nih.gov In this conformation, the H atom of the acidic function is directed away from the ring and adopts an antiperiplanar conformation with respect to the carbonyl O atom. nih.gov
A study investigating the conformational landscape of this compound combined quantum chemical calculations with experimental techniques. nih.gov This research identified thirteen possible conformers for the isolated molecule. nih.govresearchgate.net Interestingly, the conformer found in the room-temperature stable polymorph corresponds to the highest-energy conformer predicted by the calculations for the isolated molecule. nih.govuc.pt This highlights the significant influence of intermolecular interactions in the crystal lattice on the adopted conformation.
| Parameter | Observation in Crystal Structure | Source |
| Compound | Solvent-free this compound (I) | nih.gov |
| Orientation of Acid Group | Perpendicular to the hydantoin ring | nih.gov |
| Conformation of Acidic H | Antiperiplanar with respect to the carbonyl O atom | nih.gov |
| Relation to Theoretical Conformers | The solid-state conformation corresponds to the highest-energy calculated conformer for the isolated molecule. | nih.govuc.pt |
Elucidation of Hydrogen-Bonding Networks
Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the structure and properties of molecular crystals. In the crystal structure of this compound, an extensive three-dimensional hydrogen-bonding network is observed. nih.gov
The specific conformation of the molecule, with the acid function perpendicular to the ring, influences the hydrogen-bonding arrangement. nih.gov Theoretical studies on other molecules have shown that weak hydrogen bonds, such as C-H---O and C-H---N, can also contribute to stabilizing particular conformations. sapub.org The analysis of hydrogen-bonding networks is essential for understanding the packing of molecules in the crystal and the resulting physical properties. frontiersin.org
Key Hydrogen-Bonding Features in this compound Crystal:
Forms a three-dimensional network. nih.gov
The hydantoin ring acts as a rigid acceptor-donor-acceptor site. nih.gov
The hydroxyl oxygen of the carboxylic acid acts as a hydrogen bond acceptor. nih.gov
The carbonyl oxygen of the carboxylic acid is not involved in hydrogen bonding. nih.gov
Polymorphism Investigations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties.
Investigations into the thermal properties of this compound have revealed the existence of five different polymorphs. nih.govuc.pt These polymorphs were identified using techniques such as differential scanning calorimetry (DSC), polarized light thermal microscopy (PLTM), and Raman spectroscopy. nih.govresearchgate.net
The existence of multiple polymorphs is linked to the conformational flexibility of the this compound molecule. nih.govuc.pt As established by theoretical calculations, the molecule can adopt at least thirteen different conformations in the gas phase. nih.govresearchgate.net The specific conformation adopted in the solid state, along with the hydrogen-bonding networks, dictates the resulting polymorphic form. Remarkably, the most stable polymorph at room temperature is constructed from molecular units that adopt the geometry of the highest-energy conformer predicted for the isolated molecule. nih.govuc.pt This underscores the critical role of intermolecular forces in stabilizing conformations that are otherwise unfavorable for the free molecule.
Summary of Polymorphism in this compound:
Number of Polymorphs: Five distinct polymorphic forms have been identified. nih.govuc.pt
Identification Techniques: Differential Scanning Calorimetry (DSC), Polarized Light Thermal Microscopy (PLTM), Raman Spectroscopy. nih.govresearchgate.net
Origin of Polymorphism: Attributed to the conformational flexibility of the molecule and different hydrogen-bonding arrangements. nih.govuc.pt
Stable Polymorph: The room-temperature stable form is composed of the highest-energy conformer of the isolated molecule. nih.govuc.pt
Biological Activities and Pharmacological Relevance of 5 Hydantoinacetic Acid and Its Derivatives
Role in Enzyme Interactions and Metabolic Pathways
5-Hydantoinacetic acid, a heterocyclic compound, demonstrates notable interactions with a class of enzymes known as cyclic amidohydrolases. This family of metalloenzymes, which includes hydantoinase, imidase, dihydropyrimidinase, and dihydroorotase, plays crucial roles in the metabolism of purines and pyrimidines. plos.orgresearchgate.net The structural similarities and differences between these enzymes and their active sites lead to varied interactions with this compound, ranging from being a substrate to a competitive inhibitor, or having no effect at all.
Substrate and Inhibitory Effects on Cyclic Amidohydrolases
The interaction of this compound with cyclic amidohydrolases is not uniform. Its effect is highly dependent on the specific enzyme, its source organism, and the structural characteristics of the enzyme's active site.
Enzymatic assays have demonstrated that bacterial hydantoinase can hydrolyze this compound. nycu.edu.tw This indicates that for this particular enzyme, this compound acts as a substrate. Hydantoinases are key biocatalysts in the production of optically pure amino acids from dl-5-substituted hydantoins. nih.gov The ability of bacterial hydantoinase to process this compound highlights its broad substrate specificity within the hydantoin (B18101) family of compounds. nycu.edu.tw
In contrast to its role as a substrate for bacterial hydantoinase, this compound acts as a competitive inhibitor of imidase sourced from fish (specifically, Oreochromis niloticus). nycu.edu.twscispace.com Molecular docking studies suggest that while this compound can enter the active site of fish imidase, its orientation differs from that in bacterial hydantoinase. nycu.edu.tw Fish imidase possesses only one zinc ion in its active site (at the α-site), leaving the β-site open. This structural feature allows this compound to bind in the active site in a manner that prevents the catalytic reaction, thus competitively inhibiting the enzyme. nycu.edu.tw
Table 1: Interaction of this compound with Hydantoinase and Imidase
| Enzyme | Source Organism | Interaction Type |
|---|---|---|
| Hydantoinase | Bacteria | Substrate |
Studies on dihydropyrimidinase from Pseudomonas aeruginosa PAO1 have shown that this compound has a slight inhibitory effect on the enzyme's activity. nih.govuni.lu The inhibition is weak, with a high IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. plos.org For dihydropyrimidinase, the IC50 value for this compound was determined to be approximately 50 mM, indicating that a high concentration of the compound is needed to achieve significant inhibition. plos.org This suggests that while there is some interaction, this compound is not a potent inhibitor of this particular dihydropyrimidinase. nih.govuni.lu
Table 2: Inhibitory Effect of this compound on Dihydropyrimidinase
| Enzyme | Source Organism | IC50 Value | Level of Inhibition |
|---|
Research investigating potential inhibitors of human dihydroorotase (huDHOase) has shown that this compound does not act as an inhibitor. nih.govmdpi.com In enzyme assays, even at a concentration of 200 μM, this compound showed no inhibitory effect on huDHOase activity. nih.govmdpi.comresearchgate.net Furthermore, incubation of this compound (at 10 mM) with the enzyme for an extended period did not result in its hydrolysis, confirming it is also not a substrate for huDHOase. nih.govmdpi.com This lack of interaction is attributed to the specific structural requirements of the huDHOase active site, which the five-membered ring structure of this compound does not suitably match for binding or inhibition. nih.govmdpi.com
Connection to Pyrimidine (B1678525) Biosynthesis Pathway
The enzymes discussed are part of the cyclic amidohydrolase family, which has direct links to nucleotide metabolism. plos.orgresearchgate.net Dihydroorotase (DHOase), for instance, is the third and a crucial enzyme in the de novo pyrimidine biosynthesis pathway. nih.govmdpi.comresearchgate.net This pathway is essential for creating the building blocks of DNA and RNA. peoi.netnih.gov The investigation of compounds like this compound as potential inhibitors for enzymes in this family, such as dihydroorotase and dihydropyrimidinase, stems from the search for agents that could modulate nucleotide synthesis. nih.govmdpi.com While this compound itself was found to be ineffective against human dihydroorotase, its study as a substrate analog provides valuable information for understanding the structural requirements for inhibition of enzymes in this critical metabolic pathway. nih.govmdpi.com The pyrimidine salvage pathway also provides an alternative route for nucleotide generation by recycling free bases and nucleosides from nucleic acid degradation. wikipedia.org
Role as a Metabolite in Biological Systems
This compound, a derivative of the heterocyclic compound hydantoin, plays a role in various metabolic processes. uc.ptamerigoscientific.com It is recognized as a metabolite in biological systems, although its functions can differ between organisms. nycu.edu.tw For instance, while bacterial hydantoinase from Agrobacterium tumefaciens can hydrolyze this compound, it acts as a competitive inhibitor for imidase found in fish, such as Oreochromis niloticus, and in pig liver. nycu.edu.tw This differential activity highlights the specific nature of enzyme-substrate interactions across different species.
The compound is also known to be a weak inhibitor of dihydropyrimidinase, an enzyme in the cyclic amidohydrolase family that is involved in pyrimidine catabolism. plos.org The inhibitory concentration (IC50) for this interaction is in the millimolar range, suggesting that high concentrations are needed for significant inhibition. plos.org Dihydropyrimidinase and other related enzymes like allantoinase, dihydroorotase, and imidase share similar active sites and catalytic mechanisms, underscoring the interconnectedness of these metabolic pathways. plos.orgmdpi.com
In the context of histidine metabolism, a related compound, hydantoin-5-propionic acid, is a known metabolite. ebi.ac.uk Its presence in urine has been used as an indicator in tests for disorders related to folate and vitamin B12 metabolism. ebi.ac.uk While distinct from this compound, the metabolic pathway of hydantoin-5-propionic acid involves the oxidation of 4(5)-imidazolone-5(4)-propionic acid, a process in which xanthine (B1682287) oxidase participates. ebi.ac.uk
Exploration of Bioactive Derivatives
The core structure of this compound serves as a scaffold for the synthesis of various bioactive derivatives with potential therapeutic applications. sigmaaldrich.com
The hydantoin framework is a common feature in molecules with demonstrated biological activity. semanticscholar.org Research into 3,5-disubstituted hydantoin derivatives, which can be synthesized from amino acids, has revealed compounds with inhibitory effects against a range of viruses. nih.gov For example, 3-benzhydryl-5-isopropyl hydantoin displayed selective, albeit weak, inhibitory activity against the vaccinia virus. nih.gov Other structurally related derivatives showed some level of activity against Coxsackie virus, parainfluenza-3 virus, reovirus-1, and Sindbis virus. nih.gov Furthermore, the synthesis of novel sulfamide (B24259) derivatives of 4-iminohydantoin has yielded compounds with activity against Human cytomegalovirus. semanticscholar.org The modification of the hydantoin ring is a strategy being explored to develop broad-spectrum antiviral agents. nih.gov
This compound is a key reactant in the synthesis of derivatives with potential anticancer properties. sigmaaldrich.com Specifically, it is used to create 2,4-azolidinedione-acetic acid derivatives that have been investigated for their antitumoral effects. sigmaaldrich.com Studies on 3,5-disubstituted hydantoin derivatives have also identified compounds with cytostatic activity against various cancer cell lines. nih.gov For instance, 3-cyclohexyl-5-phenyl hydantoin was found to inhibit the growth of cervical (HeLa) and breast (MCF-7) carcinoma cells. nih.gov Another derivative, 3-benzhydryl-5-phenyl substituted hydantoin, showed moderate inhibitory activity against several cancer cell lines, including those for pancreatic, lung, and colon cancer, without affecting normal human fibroblasts. nih.gov The development of novel pyrimidine and coumarin (B35378) derivatives containing an acetic acid moiety has also been a fruitful area of research for new antitumor agents. nih.govekb.eg
Derivatives of hydantoin have been synthesized and evaluated for their antimicrobial properties. nih.gov For example, 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one, a related structure, have shown activity against Mycobacterium tuberculosis. nih.gov Specifically, 2-chloro- and 2,4-dichlorobenzylidene substituted hydantoins exhibited antimycobacterial effects. nih.gov Another study focused on 5-dialkylaminomethylhydantoins, where a derivative with a 2,6-dichlorophenyl ring at the N-3 position of the hydantoin nucleus showed the highest antibacterial activity against both Escherichia coli and Staphylococcus aureus. nih.gov The antimicrobial activity of these derivatives is often dependent on the specific substituents on the hydantoin ring. uj.edu.pl
Mechanisms of Biological Action
The biological actions of this compound and its derivatives are exerted through various mechanisms at the molecular level.
For the parent compound, this compound, its primary mechanism involves interacting with specific enzymes. As noted, it acts as a competitive inhibitor of certain imidases. nycu.edu.tw Molecular docking studies suggest that in fish imidase, which has a single zinc atom in its active site, this compound can bind in a way that prevents the substrate from accessing the catalytic site. nycu.edu.tw This is in contrast to bacterial hydantoinase, which has two metal ions and can hydrolyze the compound. nycu.edu.tw It also weakly inhibits dihydropyrimidinase, likely by competing with the natural substrate for binding to the active site. plos.org
The mechanisms for its bioactive derivatives are more diverse.
Antiviral Mechanisms: Some antiviral hydantoin derivatives may function by inhibiting pyrimidine biosynthesis, a crucial pathway for viral replication. nih.gov Other mechanisms for different classes of antiviral compounds include the inhibition of viral entry or key viral enzymes like proteases. mdpi.com
Antitumoral Mechanisms: The anticancer effects of hydantoin derivatives can stem from various actions. Some derivatives of quillaic acid, for example, induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells by modulating signaling pathways like NF-κB and MAPK. frontiersin.org Other anticancer compounds, such as certain cinnamic acid derivatives, are designed to inhibit matrix metalloproteinases (MMPs), enzymes that are overexpressed in many cancers and play a role in tumor invasion and metastasis. biointerfaceresearch.com Some pyrimidine derivatives have been shown to act as EGFR inhibitors, a common target in cancer therapy. nih.gov
Antimicrobial Mechanisms: The antimicrobial action of hydantoin derivatives often relates to their specific chemical structures. For instance, the presence of certain substituents can disrupt essential bacterial processes. While the precise mechanisms for many hydantoin-based antimicrobials are still under investigation, they are part of a broader class of heterocyclic compounds that have shown efficacy against various pathogens. nih.gov
Advanced Material Science Applications and Functionalization of 5 Hydantoinacetic Acid
Development of Biocidal Polymeric Materials
The primary application of 5-Hydantoinacetic acid in material science is in the synthesis of polymers with biocidal capabilities. By incorporating the hydantoin (B18101) structure into polymer backbones, materials can be produced that, upon halogenation, exhibit powerful and rapid antimicrobial action against a broad spectrum of pathogens.
N-Halamine Hydantoin-Containing Chitosan (B1678972) (CS-CMH)
Chitosan, a natural polysaccharide, can be chemically modified with this compound to create a potent and rechargeable biocidal material. mdpi.comnih.gov This modification leverages the biocompatibility of chitosan and the antimicrobial efficacy of N-halamines. nih.govmdpi.com
The synthesis of N-halamine hydantoin-containing chitosan (CS-CMH) is a multi-step process. mdpi.com The initial step involves the functionalization of chitosan by creating an amide bond with this compound. mdpi.comsemanticscholar.org This reaction, an acylation, is typically carried out in the presence of N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the direct condensation of the carboxylic acid and the amine groups of chitosan. nih.govsemanticscholar.org This process is advantageous as it is relatively simple, can be performed in a single pot, and minimizes waste. mdpi.comsemanticscholar.org
The resulting polymer, hydantoin-containing chitosan (CS-CMH), is then subjected to a chlorination step to convert the N-H bonds within the hydantoin ring into biocidal N-Cl bonds. mdpi.comnih.gov This transformation is what imbues the material with its antimicrobial properties. mdpi.com Trichloroisocyanuric acid (TClCA) is commonly used as the chlorinating agent. mdpi.comsemanticscholar.org This process successfully creates two potential biocidal N-Cl bonds on the hydantoin ring that has been grafted onto the chitosan chain. mdpi.comnih.govdntb.gov.ua The final product is a chlorinated N-halamine hydantoin-containing chitosan, denoted as CS-CMH-Cl. mdpi.com
The biocidal efficacy of CS-CMH-Cl has been demonstrated against both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus. mdpi.comresearcher.lifegrafiati.com The mechanism of inactivation involves the direct transfer of oxidative halogen (chlorine) from the N-halamine structure to the microbial cells upon contact. nih.gov Studies have confirmed the strong antibacterial activity of the chlorinated chitosan films. mdpi.comsemanticscholar.org The material has been shown to provide a total kill of the tested bacteria. nih.gov The required contact time for this biocidal action is reported to be very short, often less than five minutes. nih.gov
Interactive Data Table: Antibacterial Efficacy of CS-CMH-Cl
| Bacterium | Type | Contact Time | Result |
|---|---|---|---|
| Escherichia coli | Gram-negative | < 5 minutes | Complete inactivation nih.govresearchgate.net |
A significant advantage of N-halamine-based biocidal materials is their regenerability. nih.govnih.gov Once the oxidative halogen has been depleted through the inactivation of microorganisms, the biocidal function can be restored. nih.gov This is achieved through a simple halogenation process, such as washing the material with a dilute solution of chlorine bleach (hypochlorite). nih.govgoogle.com This process converts the amide (N-H) groups back into N-halamine (N-Cl) structures, effectively "recharging" the material's antimicrobial capacity. nih.gov This feature allows for repeated use of the material, making it a durable and cost-effective solution for applications requiring sustained sterility. nih.govnih.gov
N-Halamine Hydantoin-Containing Polystyrenes
Beyond natural polymers like chitosan, this compound derivatives are used to functionalize synthetic polymers such as polystyrene. researchgate.net This creates robust, water-insoluble biocidal materials suitable for various applications. researchgate.net The synthesis involves the chemical modification of a reactive polymer, p-chloromethylated polystyrene. researchgate.netresearchgate.net The hydantoin moieties are introduced onto the polystyrene backbone, and these are subsequently chlorinated to yield the active N-halamine structures. researchgate.net
These modified polystyrenes exhibit high biocidal activity. researchgate.net For instance, chlorinated polystyrene derivatives containing spirohydantoin moieties have demonstrated the ability to completely inactivate S. aureus within 15 minutes of contact. researchgate.net Like other N-halamine polymers, these materials can be regenerated through a halogenation process, allowing for their repeated use. researchgate.net
Functional Coatings and Surface Modification
The application of this compound extends to the creation of functional coatings and surface modifications to impart antimicrobial properties to various substrates. acs.org These N-halamine-based polymers can be applied as coatings on materials like textiles, glass, and even nanoparticles to create self-sterilizing surfaces. acs.orgrsc.org
Several methods are employed to apply these coatings. One approach is to copolymerize a hydantoin-based monomer with other monomers, such as a siloxane, to create a polymer that can be covalently bonded to surfaces like cotton fabric. acs.org This method provides exceptional stability against washing. acs.org Another technique is the layer-by-layer (LbL) assembly, which allows for the construction of multilayered biocidal coatings on surfaces. acs.org
For polystyrene-based coatings, core-shell nanoparticles have been developed. These particles consist of a polystyrene core and a shell made of a copolymer of hydantoin acrylamide (B121943) and styrene. iastate.edu When incorporated into paints or other binders, these chlorinated nanoparticles create coatings that can kill 10^6 colony-forming units (CFU) of both S. aureus and E. coli within a 30-minute contact time. iastate.edu These advanced coatings are being explored for use in medical equipment, textiles, and other areas where microbial contamination is a concern. researchgate.net
Integration into Self-Decontaminating Coatings
This compound serves as a critical precursor in the creation of self-decontaminating coatings through the synthesis of N-halamine polymers. The hydantoin ring within the molecule provides sites that can be halogenated (typically with chlorine) to form stable N-halamine bonds (N-Cl). nih.govsemanticscholar.org These bonds act as reservoirs of oxidizing power, capable of inactivating pathogenic microorganisms upon contact, thus rendering the surface self-decontaminating. nih.govresearchgate.net
A primary strategy involves grafting this compound onto polymer backbones. nih.gov One notable example is the functionalization of chitosan, a natural biopolymer. nih.govsemanticscholar.org In this process, an amide bond is formed between the carboxylic acid group of this compound and the amine groups of chitosan. nih.govmdpi.com This modification yields a hydantoin-containing chitosan polymer (CS-CMH), which can subsequently be chlorinated to produce the active N-halamine biocidal material (CS-CMH-Cl). nih.govsemanticscholar.org This method is advantageous as it creates the potential for two biocidal N-Cl bonds on each hydantoin ring grafted onto the polymer chain. nih.govdntb.gov.ua
Another approach involves the functionalization of hyperbranched polymers, such as Boltorn H20, for integration into paint formulations. dtic.mil The goal is to create additives that spontaneously migrate to the paint's surface, providing a self-decontaminating function. dtic.mil Research has explored the coupling of this compound to the Boltorn H20 polymer, alongside other modifying agents, to create these advanced additives for polyurethane topcoats. dtic.mil
Surface Property Characterization (e.g., Hydrophilicity, Morphology via SEM and AFM, Contact Angle Measurements)
The modification of polymer surfaces with this compound significantly alters their properties, which are meticulously characterized using various analytical techniques. nih.govsemanticscholar.org
Morphology via Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): The surface topography and morphology of materials functionalized with this compound are commonly investigated using SEM and AFM. nih.govsciprofiles.com SEM provides images of the surface structure, while AFM offers detailed, three-dimensional topographical maps and quantitative data on surface roughness. nih.gov
In studies involving chitosan films modified with this compound, SEM and AFM analyses revealed that the functionalization process leads to a more rugged and rougher surface compared to unmodified chitosan. nih.govmdpi.com The surface of plain chitosan film is observed to be relatively flat and smooth. nih.gov In contrast, the modified films exhibit more pronounced surface features, such as hills and valleys. nih.gov This increased roughness plays a role in the material's interaction with its environment, including its wettability and interaction with bacteria. nih.govsemanticscholar.org
Hydrophilicity and Contact Angle Measurements: Contact angle measurement is a key technique used to determine the hydrophilicity or hydrophobicity of a surface. nih.govnanoscience.com It quantifies the angle a liquid droplet makes with the solid surface, with lower angles indicating greater wettability and hydrophilicity. nanoscience.com
Research has shown that functionalizing chitosan with this compound (to form CS-CMH) and its subsequent chlorination (to form CS-CMH-Cl) makes the surface more hydrophilic than the original chitosan. nih.govmdpi.com The introduction of the polar hydantoin groups and the subsequent N-halamine bonds increases the surface's affinity for water. nih.gov This increased hydrophilicity can be advantageous for antibacterial applications, as it can influence the interaction between the surface and bacteria. mdpi.com
The following table summarizes representative findings on surface roughness and contact angle for chitosan-based films.
| Material | Roughness Parameter (Rq) (nm) | Contact Angle (°) |
|---|---|---|
| Unmodified Chitosan (CS) | 2.01 | 85 |
| Hydantoin-Containing Chitosan (CS-CMH) | 3.24 | 73 |
| N-halamine Hydantoin-Containing Chitosan (CS-CMH-Cl) | 4.18 | 69 |
Data derived from studies on chitosan functionalization. Actual values can vary based on specific synthesis and measurement conditions. nih.gov
Stability Studies of Functionalized Materials
The long-term performance of materials functionalized with this compound depends on their stability under various environmental stresses, including heat and light.
Thermal Stability Analysis (e.g., Thermogravimetric Analysis)
Investigations into chitosan modified with this compound (CS-CMH) and its chlorinated form (CS-CMH-Cl) have shown that the functionalization tends to decrease the thermal stability compared to the unmodified chitosan. nih.govmdpi.comdntb.gov.ua The introduction of the hydantoin side groups into the chitosan structure can disrupt the intermolecular and intramolecular hydrogen bonds that contribute to the thermal stability of the original polymer. nih.gov While this modification reduces the onset temperature of decomposition, the resulting materials often remain stable at ambient and moderately elevated temperatures (up to 170 °C), making them suitable for a wide range of applications. mdpi.com
The table below presents typical thermal decomposition characteristics for chitosan and its derivatives.
| Material | Temperature at 5% Mass Loss (T5%) (°C) | Temperature at 50% Mass Loss (T50%) (°C) |
|---|---|---|
| Unmodified Chitosan (CS) | 247 | 306 |
| Hydantoin-Containing Chitosan (CS-CMH) | 172 | 265 |
| N-halamine Hydantoin-Containing Chitosan (CS-CMH-Cl) | 199 | 280 |
Data derived from TGA studies of functionalized chitosan. Values are illustrative and depend on specific experimental parameters. nih.gov
Photolytic Stability Investigations
The stability of functionalized materials upon exposure to light, particularly ultraviolet (UV) radiation, is crucial for applications where they may be exposed to sunlight or artificial light sources. Photolytic stability studies investigate the chemical and physical changes that occur due to irradiation. nih.govsemanticscholar.org
For chitosan functionalized with this compound, exposure to UV radiation has been shown to induce photooxidative degradation, primarily affecting the surface of the material. nih.govmdpi.comdntb.gov.ua This degradation can lead to changes in the chemical structure and surface properties. researchgate.net A notable effect observed after irradiation is an increase in the hydrophilicity of the surface, especially for the chlorinated N-halamine version (CS-CMH-Cl). nih.govmdpi.com This change in wettability is considered beneficial from an antibacterial standpoint, as it can enhance the interaction of the biocidal surface with microorganisms. mdpi.comsciprofiles.com
Analytical Methodologies for 5 Hydantoinacetic Acid and Its Analogues
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of 5-Hydantoinacetic acid, enabling the separation of this compound from complex mixtures and the resolution of its stereoisomers. Both high-performance liquid chromatography and gas chromatography have been utilized, often coupled with mass spectrometry for enhanced sensitivity and identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and powerful tool for the analysis of this compound. It is particularly valuable for enantiomeric purity determination, a critical aspect given that this compound is a chiral molecule.
The separation of the enantiomers of this compound has been successfully achieved using chiral HPLC methods. Research has demonstrated that a complete separation of its enantiomers can be accomplished on a CHI-DMB analytical column (250×4.6 mm). nih.gov This type of chiral stationary phase (CSP) facilitates the differential interaction with each enantiomer, leading to distinct retention times and allowing for their individual quantification. Another chiral stationary phase mentioned for the separation of hydantoinacetic acid is Chiralpak AD. nih.gov
The development of chiral separation methods is a specialized field within HPLC. It relies on creating a chiral environment, either in the stationary phase or the mobile phase, that can stereoselectively interact with the analyte enantiomers. thieme-connect.com The interaction between the CSP and the analyte enantiomers forms transient diastereomeric complexes; the difference in the stability of these complexes results in different retention times. thieme-connect.com For many hydantoin (B18101) derivatives, π-basic groups on the molecule can interact with π-electron acceptor-type chiral stationary phases, such as those based on 3,5-dinitrobenzoyl phenyl glycine, to achieve separation. researchgate.net
To enhance the separation and detection of enantiomers, pre-column derivatization is a common and effective strategy. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral (achiral) HPLC column. nih.govresearchgate.net
For this compound, a validated HPLC method for determining enantiomeric purity utilizes pre-column derivatization with phenylamine. nih.gov This reaction converts the enantiomers into diastereomeric derivatives that are more easily resolved. In the broader context of chiral analysis for similar molecules like amino acids, several derivatizing reagents are employed. These include Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), also known as Marfey's reagent, and its analogues like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), which have shown high sensitivity and separation for chiral amino acids. nih.govnih.gov The derivatization makes the resulting diastereomers separable by conventional reversed-phase HPLC. nih.gov
| Derivatization Strategy | Analyte | Key Features | Reference |
| Pre-column derivatization with Phenylamine | This compound | Enables complete separation of enantiomers on a chiral column for purity determination. | nih.gov |
| Pre-column derivatization with FDAA (Marfey's Reagent) | Amino Acids | Forms diastereomers separable by reversed-phase HPLC-MS. | nih.gov |
| Pre-column derivatization with l-FDLA | Amino Acids | An advanced Marfey's reagent exhibiting higher sensitivity and separation. | nih.gov |
The success of an HPLC separation is critically dependent on the optimization of various parameters, including the mobile phase composition, column type, flow rate, and temperature. researchgate.netsigmaaldrich.com For the chiral separation of derivatized this compound, specific conditions have been meticulously optimized.
A key study established a mobile phase consisting of n-hexane and isopropanol (B130326) in an 80:20 (v/v) ratio. nih.gov The effects of different alcohols (isopropanol and ethanol), column temperature, and mobile phase flow rate on the enantioselectivity and resolution were systematically evaluated to find the optimal conditions. nih.gov The goal of such optimization is to achieve a good retention factor (ideally between 2 and 10), high resolution between peaks, and reasonable analysis time. thermofisher.com Adjusting the percentage of the organic modifier in the mobile phase is a primary tool for controlling retention in reversed-phase HPLC. thermofisher.com
| Parameter | Optimized Condition for this compound Analysis | Purpose | Reference |
| Column | CHI-DMB analytical column (250×4.6 mm) | Chiral Stationary Phase for enantiomer separation. | nih.gov |
| Mobile Phase | n-hexane:isopropanol (80:20 v/v) | Provides optimal polarity for separation. | nih.gov |
| Flow Rate | 1.0 mL/min | Balances analysis time and separation efficiency. | nih.gov |
| Detection | UV and Optical Rotation (OR) at 254 nm | Quantifies and confirms chirality of eluting compounds. | nih.gov |
| Temperature | Evaluated for effect on enantioselectivity | Controls thermodynamics of analyte-column interaction. | nih.gov |
Gas Chromatography (GC) for Metabolite Detection
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust and highly sensitive platform for metabolic profiling. core.ac.uk It is the method of choice for volatile organic compounds. openmedscience.com However, compounds like this compound, which contain polar functional groups (carboxylic acid, amide), are non-volatile and cannot be directly analyzed by GC. nih.govshimadzu.com
To make such compounds suitable for GC analysis, a chemical derivatization step is mandatory. shimadzu.com This process modifies the analyte by replacing active hydrogens on polar groups, thereby increasing its volatility and improving its chromatographic behavior. shimadzu.com While specific GC-MS methods for this compound are not prominently detailed in the literature, the strategies used for analogous compounds provide a clear blueprint for its analysis.
Common derivatization techniques applicable to hydantoins and carboxylic acids include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used to convert acidic protons into silyl (B83357) ethers and esters, which are much more volatile. openmedscience.comshimadzu.com
Alkylation/Esterification: Reagents such as pentafluorobenzyl bromide (PFBBr) can convert carboxylic acids into their corresponding esters, which are more amenable to GC analysis. dovepress.com
Methylation: For other hydantoin derivatives like phenytoin, permethylation has been used as a derivatization method prior to GC-MS analysis of the drug and its metabolites in biological fluids. nih.gov
Following derivatization, the resulting volatile derivatives of this compound and its metabolites could be separated on a GC column and detected by MS, allowing for both quantification and structural elucidation based on fragmentation patterns. core.ac.uk
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide invaluable information on the molecular structure, bonding, and electronic properties of this compound.
A detailed investigation into the structure of this compound has been performed using a combination of matrix isolation infrared (IR) spectroscopy and quantum chemical calculations at the DFT (B3LYP)/6-311++G(d,p) level. nih.gov This approach allows for the study of the monomeric molecule, free from intermolecular interactions that occur in the solid state. The theoretical calculations determined that the minimum energy structure has C1 symmetry. nih.gov The full IR spectrum of matrix-isolated this compound has been assigned based on these theoretical predictions. nih.gov
Further characterization has been conducted using other spectroscopic methods:
Raman Spectroscopy: This technique has been used to study the vibrational modes of this compound and investigate its polymorphism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR have been employed to confirm the structure of this compound and to monitor its chemical reactions, for instance, its attachment to polymer backbones. In studies of related functionalized polymers, NMR provides clear evidence of the successful incorporation of the hydantoin moiety. The ¹³C-NMR spectrum of a chitosan (B1678972) polymer modified with this compound shows characteristic new peaks attributed to the -CH, -CH₂, and carbonyl groups from the substituted hydantoin ring.
Mass Spectrometry (MS): In conjunction with liquid chromatography (LC-ESI-MS/MS), mass spectrometry provides information on the molecular weight and fragmentation patterns of hydantoin derivatives, which is essential for structural characterization of oxidation products and metabolites.
| Technique | Information Obtained for this compound | Reference |
| Infrared (IR) Spectroscopy | Full vibrational spectrum assignment of the monomeric form; structural investigation. | nih.gov |
| Raman Spectroscopy | Study of vibrational modes and polymorphism. | |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (¹H, ¹³C); verification of chemical modification. | |
| Mass Spectrometry (MS) | Molecular weight and fragmentation data for structural elucidation of derivatives. |
Mass Spectrometry (e.g., LC-ESI-MS) for Enzyme Characterization
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful technique for the characterization of enzymes that interact with this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis accuracy of mass spectrometry, making it ideal for identifying and characterizing enzymes and their substrates. nycu.edu.twnycu.edu.tw
In studies of hydantoin-hydrolyzing enzymes (hydantoinases or imidases), LC-ESI-MS plays a critical role. For instance, research has utilized LC-ESI-MS to confirm the identity of a purified enzyme from fish liver as an imidase. nycu.edu.twnycu.edu.tw This technique is instrumental in distinguishing the behavior of enzymes from different sources. For example, enzymatic assays coupled with LC-ESI-MS have demonstrated that while this compound acts as a substrate for bacterial hydantoinase, it functions as a competitive inhibitor for fish imidase. nycu.edu.twnycu.edu.tw This distinction is vital for understanding the catalytic mechanisms and specificity of these enzymes. nycu.edu.twnycu.edu.tw
The process typically involves incubating the enzyme with the substrate, followed by analysis of the reaction mixture. LC separates the components (enzyme, substrate, and potential products), which are then ionized by ESI and detected by the mass spectrometer. This allows for the precise identification of the molecules based on their mass-to-charge ratio, confirming enzymatic activity and characterizing the nature of the interaction. nih.govarxiv.org
Fluorescence Quenching Analysis for Ligand Binding Studies
Fluorescence spectroscopy is a fundamental tool for investigating the binding of ligands, such as this compound, to proteins. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon interaction with a ligand. nih.gov This change, often a decrease or "quenching" of the fluorescence signal, can be used to quantify the binding affinity and stoichiometry of the protein-ligand complex. nih.govnih.gov
The mechanism of quenching can occur through various processes, including collisional quenching, energy transfer, or the formation of a non-fluorescent ground-state complex between the protein and the ligand. nih.gov By systematically titrating a protein solution with increasing concentrations of a ligand and measuring the corresponding decrease in fluorescence intensity, a binding curve can be generated.
Analysis of this data allows for the determination of key binding parameters, such as the binding constant (K_a), which indicates the strength of the interaction. nih.gov It is crucial, however, that the analysis of fluorescence quenching data is performed carefully, with corrections for potential artifacts like the inner filter effect, to ensure the accuracy of the determined binding affinity. nih.gov This label-free method provides valuable insights into the molecular interactions that govern the biological activity of compounds like this compound. rsc.org
Validation of Analytical Procedures
To ensure that analytical methods provide reliable and consistent results, they must undergo a thorough validation process. This is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. chemrj.orgeuropa.eu
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. portaspecs.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). portaspecs.com Accuracy is the closeness of the test results obtained by the method to the true value. portaspecs.comspectroscopyonline.com
Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu
Accuracy is determined by comparing the measured value against a certified reference material or by comparing the results to a well-characterized procedure. europa.eu For assay tests, ICH guidelines often require the range to be 80 to 120 percent of the test concentration. chemrj.orgeuropa.eu
Below is an example of a data table for precision and accuracy assessment.
| Quality Control Level | Nominal Conc. (µg/mL) | Intra-day Precision (RSD %) | Intra-day Accuracy (%) | Inter-day Precision (RSD %) | Inter-day Accuracy (%) |
| Low | 0.5 | 2.1 | 102.5 | 2.8 | 101.7 |
| Medium | 5.0 | 1.5 | 99.8 | 2.1 | 100.5 |
| High | 40.0 | 1.2 | 100.2 | 1.9 | 99.5 |
This table is a representative example and does not reflect actual experimental data for this compound.
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determinations
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu It is typically evaluated by a linear regression analysis of the test results versus analyte concentration. researchgate.net
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.euchromatographyonline.com
Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euchromatographyonline.com
The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. researchgate.netsepscience.com
An example of data related to these parameters is provided below.
| Parameter | Result |
| Linearity Range (µg/mL) | 0.2 - 50.0 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.06 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.18 |
This table is a representative example and does not reflect actual experimental data for this compound. Data is illustrative based on general analytical validation principles. researchgate.netresearchgate.net
Robustness and Method Stability Evaluation
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. chemrj.org It provides an indication of its reliability during normal usage. chemrj.orgresearchgate.net For a chromatography method, these parameters might include the pH of the mobile phase, column temperature, or flow rate. researchgate.net
Method Stability involves evaluating the stability of the analyte in a sample solution over time under specific storage conditions. chemrj.orggtfch.org This ensures that the concentration of the analyte does not change during the analysis period, which could lead to erroneous results. gtfch.org
The robustness is tested by making small changes to the method parameters and observing the effect on the results, such as peak area or retention time.
| Parameter Varied | Modification | Effect on Results (RSD %) |
| Flow Rate (mL/min) | ± 0.1 | < 2.0% |
| Mobile Phase pH | ± 0.2 | < 2.0% |
| Column Temperature (°C) | ± 2 | < 2.0% |
This table is a representative example and does not reflect actual experimental data for this compound. researchgate.net
Future Directions and Emerging Research Avenues
Advancements in Asymmetric Synthesis of 5-Hydantoinacetic Acid Derivatives
The development of methods for the asymmetric synthesis of hydantoin (B18101) derivatives is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals. researchgate.net Recent advancements have focused on creating stereochemically controlled C-C bonds and other key structural features. researchgate.netnih.gov
A notable breakthrough is the single-step enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas. rsc.orgresearchgate.net This method, which employs a chiral phosphoric acid at room temperature, has achieved high yields of up to 99% and excellent enantiomeric ratios (98:2 e.r.). rsc.orgresearchgate.net Mechanistic studies suggest the reaction proceeds via a face-selective protonation of an enol-type intermediate. rsc.orgresearchgate.net
Another innovative approach involves an organocatalytic Michael reaction to produce 5,5-disubstituted hydantoins. nih.gov This method utilizes 2-benzylthio-3,5-dihydroimidazol-4-ones as key hydantoin surrogates and has proven to be general for various substitution patterns, yielding products with high enantioselectivities (greater than 95% ee in most cases). nih.gov The first asymmetric catalytic Urech hydantoin synthesis has also been reported, providing a novel route to synthetically challenging thiohydantoins with high stereoselectivity. rsc.org
These modern synthetic strategies represent a significant step forward in accessing chiral hydantoin derivatives, which are crucial for the development of new therapeutic agents. frontiersin.orgnih.govmdpi.com
Computational Design of Novel this compound-Based Biologically Active Compounds
Computational methods are increasingly being used to accelerate the design and discovery of new drugs. openmedicinalchemistryjournal.comresearchgate.net These approaches, which include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening, are being applied to the design of novel biologically active compounds based on the this compound scaffold. nih.govresearchgate.netnih.gov
QSAR studies have been employed to model the properties of hydantoin derivatives, such as their distribution coefficients, which is a key parameter in drug design. psu.edu For instance, a QSAR analysis of 5-arylidene derivatives of hydantoin used a genetic algorithm to select descriptors for modeling the distribution coefficient, resulting in highly predictive models. psu.edu Other QSAR studies have focused on the anticancer and plasmin inhibitory activities of hydantoin-based compounds. ajrconline.orgresearchgate.net
In silico screening and molecular dynamics simulations have also been used to identify hydantoin derivatives as potential inhibitors of enzymes like prolyl hydroxylase, which is a target for Alzheimer's disease therapy. nih.gov These computational approaches allow for the rapid screening of large compound libraries and the identification of promising lead candidates for further experimental validation. nih.govnih.gov
Table 1: Examples of Computational Studies on Hydantoin Derivatives
| Computational Method | Application | Key Finding | Reference |
| QSAR | Modeling distribution coefficients of 5-arylidene hydantoins | Established a predictive model for lipophilicity. | psu.edu |
| QSAR | Investigating anticancer activity | Aimed to enhance the anticancer activities of hydantoin molecules. | ajrconline.org |
| 2D-QSAR, Docking, MD | Identifying prolyl hydroxylase inhibitors | Hydantoin scaffold identified as a potent inhibitor for Alzheimer's disease. | nih.gov |
| QSAR | Developing plasmin inhibitors | Developed models to predict plasmin inhibition by hydantoin derivatives. | researchgate.net |
Exploration of New Catalytic Applications
The inherent structural features of the hydantoin ring make it an attractive candidate for the development of novel organocatalysts. Researchers are exploring the use of hydantoin derivatives in various catalytic applications, including ring-opening polymerizations and cascade reactions.
A binary cocatalyst system composed of a (thio)hydantoin and an organic superbase has been shown to be a tunable and efficient catalyst for the ring-opening polymerization of cyclic esters. rsc.org By modifying the substituents on the hydantoin ring, the acidity, steric hindrance, and nucleophilicity of the catalyst can be fine-tuned to control the polymerization process. rsc.org This system has been successfully used to produce homopolymers and diblock copolymers with controlled molecular weights and narrow dispersities. rsc.org
Hydantoin derivatives have also been utilized in metal-free catalytic strategies for the synthesis of highly functionalized hydantoins themselves. rsc.org For example, a Lewis base-catalyzed cascade nucleophilic/aza-Michael addition reaction of N-alkoxy β-oxo-acrylamides with isocyanates provides a mild and efficient route to these compounds. rsc.org Additionally, hydantoins have been synthesized via catalytic oxidative carbonylation of alpha-amino amides using a tungsten catalyst. nih.gov
Integration of this compound into Advanced Supramolecular Architectures
The ability of the hydantoin ring to form predictable hydrogen-bonding patterns makes it a valuable building block in crystal engineering and the construction of advanced supramolecular architectures. nih.govscilit.comacs.org The N-H donor and C=O acceptor sites on the hydantoin core facilitate the formation of robust synthons that can direct the assembly of molecules into well-defined one-, two-, and three-dimensional networks. acs.org
Studies on a series of 5,5'-substituted hydantoin derivatives have revealed different types of supramolecular synthons depending on the nature of the substituent. acs.org For example, dipropyl substituted hydantoin forms a one-dimensional chain, while a spiro-fused hydantoin self-organizes into a more complex framework. acs.org A dibutyl substituted derivative was found to form an unprecedented R44(17) synthon, leading to two-dimensional molecular sheets. acs.org
The predictable nature of these interactions allows for the rational design of crystalline materials with specific topologies and properties. This has implications for the development of new materials with tailored functionalities.
Investigations into Biotransformation Pathways and Environmental Fate
Understanding the biotransformation and environmental fate of this compound and its derivatives is crucial for assessing their potential environmental impact, particularly for those with applications as pharmaceuticals or agrochemicals. cymitquimica.comsigmaaldrich.com
Microbial transformation studies have shown that certain fungi, such as Cunninghamella echinulata, can metabolize novel hydantoin derivatives. nih.gov The primary biotransformation pathways observed were O-dealkylation of side chains and hydroxylation of phenyl rings. nih.gov These studies suggest that such compounds may undergo similar biodegradation processes when released into the environment. nih.gov
The enzymatic hydrolysis of hydantoins is another key area of investigation. Enzymes like dihydropyrimidinase, found in various aerobic bacteria, can hydrolyze 5-monosubstituted hydantoins to N-carbamoyl-D-amino acids. kyoto-u.ac.jp This process is of practical importance for the production of D-amino acids. kyoto-u.ac.jp Interestingly, while this compound can be a substrate for some bacterial hydantoinases, it acts as a competitive inhibitor for imidase enzymes from other sources, such as fish liver. nycu.edu.tw
Furthermore, the functionalization of polymers like chitosan (B1678972) with this compound has been explored to create biocidal materials. mdpi.com The fate of such modified polymers in the environment is an important consideration for their application. Laboratory column studies simulating river bank filtration have been used to investigate the sorption and biodegradation of various organic micropollutants, and such methods could be applied to assess the environmental behavior of hydantoin derivatives. worktribe.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
